molecular formula C16H12BrClN2O2 B4076216 3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole

3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole

Cat. No.: B4076216
M. Wt: 379.63 g/mol
InChI Key: GIKLYGRTIRAQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with bromophenyl and chlorophenoxyethyl groups

Preparation Methods

The synthesis of 3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with 3-chlorophenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Chemical Reactions Analysis

3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole can be compared with other similar compounds such as:

  • 3-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol
  • 1-((4-bromophenyl)sulfonyl)-4-(2-(4-chlorophenoxy)ethyl)piperazine

These compounds share structural similarities but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O2/c1-10(21-14-4-2-3-13(18)9-14)16-19-15(20-22-16)11-5-7-12(17)8-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKLYGRTIRAQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)Br)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.